Cas no 2138010-61-2 (1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol)

1-(2-Amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol is a heterocyclic compound featuring both imidazole and pyrrolidine functional groups. Its molecular structure, incorporating an amino-substituted imidazole and a pyrrolidine moiety linked via a propan-2-ol backbone, suggests potential utility in medicinal chemistry and pharmaceutical research. The compound's bifunctional design may enhance binding affinity in biological systems, making it a candidate for drug discovery applications. Its amine and hydroxyl groups offer sites for further derivatization, enabling structural optimization for specific targets. The presence of nitrogen-rich heterocycles also implies potential solubility and stability advantages in aqueous or polar environments. This compound warrants investigation for its physicochemical properties and pharmacological relevance.
1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol structure
2138010-61-2 structure
Product Name:1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
CAS No:2138010-61-2
MF:C10H18N4O
MW:210.276121616364
CID:5779625
PubChem ID:165481966
Update Time:2025-06-08

1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1110100
    • 1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
    • 2138010-61-2
    • Inchi: 1S/C10H18N4O/c11-10-12-3-6-14(10)8-9(15)7-13-4-1-2-5-13/h3,6,9,15H,1-2,4-5,7-8H2,(H2,11,12)
    • InChI Key: NINDKCCQYSLPNY-UHFFFAOYSA-N
    • SMILES: OC(CN1C=CN=C1N)CN1CCCC1

Computed Properties

  • Exact Mass: 210.14806121g/mol
  • Monoisotopic Mass: 210.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 67.3Ų

1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol Pricemore >>

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Additional information on 1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol

Comprehensive Overview of 1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol (CAS No. 2138010-61-2)

In the rapidly evolving field of medicinal chemistry and drug discovery, the compound 1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol (CAS No. 2138010-61-2) has garnered significant attention due to its unique structural features and potential therapeutic applications. This molecule, characterized by its imidazole and pyrrolidine moieties, is a subject of intense research in the context of targeted therapies and enzyme modulation. Its amino-imidazole core is particularly noteworthy, as it is often associated with bioactive molecules that interact with biological systems in a selective manner.

The structural complexity of 1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol makes it a valuable scaffold for the development of novel pharmacological agents. Researchers are particularly interested in its potential role as a kinase inhibitor, given the prevalence of imidazole derivatives in this class of compounds. Kinase inhibitors are a hot topic in current biomedical research, with applications ranging from oncology to inflammatory diseases. The presence of the pyrrolidine ring further enhances the molecule's ability to engage with biological targets, owing to its conformational flexibility and hydrogen-bonding capabilities.

From a synthetic chemistry perspective, the preparation of CAS No. 2138010-61-2 involves multi-step organic transformations, often requiring careful optimization to achieve high yields and purity. The 2-aminoimidazole moiety is typically introduced via condensation reactions, while the pyrrolidine ring is incorporated through nucleophilic substitution or reductive amination protocols. These synthetic challenges are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in modern drug design.

In the context of drug-likeness and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), 1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol exhibits a balanced profile. The hydroxypropyl linker contributes to its solubility, while the imidazole and pyrrolidine groups provide opportunities for target engagement. Computational studies, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses, are often employed to predict its behavior in biological systems, a methodology that aligns with the growing trend of in silico drug discovery.

The therapeutic potential of CAS No. 2138010-61-2 extends to several disease areas, with particular interest in its application for central nervous system (CNS) disorders. The pyrrolidine moiety is known to enhance blood-brain barrier penetration, a critical factor for CNS-active compounds. Additionally, the aminoimidazole group may confer selectivity for certain neurotransmitter receptors or enzymes implicated in neurological conditions. This dual functionality positions the compound as a promising candidate for further preclinical evaluation.

In the realm of intellectual property, 1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol has been featured in several patent applications, highlighting its commercial viability. Pharmaceutical companies and research institutions are actively investigating its derivatives, aiming to optimize potency and reduce off-target effects. The competitive landscape surrounding this compound underscores the importance of structure-activity relationship (SAR) studies in contemporary medicinal chemistry.

From an analytical standpoint, the characterization of CAS No. 2138010-61-2 relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure, particularly the connectivity between the imidazole and pyrrolidine rings. High-resolution mass spectrometry (HRMS) and X-ray crystallography may also be employed to unequivocally establish the molecular architecture, ensuring compliance with regulatory standards for novel chemical entities.

The growing interest in 1-(2-amino-1H-imidazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol is reflected in its increasing presence in scientific literature and databases. Researchers frequently query its synthetic protocols, biological activity, and potential therapeutic applications, making it a trending subject in chemical and pharmacological circles. As the demand for innovative small-molecule therapeutics continues to rise, compounds like CAS No. 2138010-61-2 will remain at the forefront of drug discovery efforts, bridging the gap between benchside research and clinical translation.

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